Benzyl 3-(diethylcarbamoyl)-1-pyrrolidinecarboxylate
Overview
Description
Benzyl 3-(diethylcarbamoyl)-1-pyrrolidinecarboxylate is an organic compound that features a benzyl group, a diethylcarbamoyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(diethylcarbamoyl)-1-pyrrolidinecarboxylate typically involves the reaction of benzyl 1-pyrrolidinecarboxylate with diethylcarbamoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(diethylcarbamoyl)-1-pyrrolidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzyl alcohol or benzaldehyde.
Reduction: The carbonyl group in the diethylcarbamoyl moiety can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products Formed
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Corresponding alcohols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl 3-(diethylcarbamoyl)-1-pyrrolidinecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 3-(diethylcarbamoyl)-1-pyrrolidinecarboxylate involves its interaction with specific molecular targets. The diethylcarbamoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The benzyl group may enhance the compound’s binding affinity to its target, while the pyrrolidine ring can contribute to the overall stability and bioavailability of the compound.
Comparison with Similar Compounds
Similar Compounds
Benzyl 1-pyrrolidinecarboxylate: Lacks the diethylcarbamoyl group, making it less versatile in certain reactions.
Diethylcarbamoyl chloride: Used as a reagent in the synthesis of various carbamoyl derivatives.
Pyrrolidinecarboxylate derivatives: Similar structure but with different substituents, leading to varied chemical and biological properties.
Uniqueness
Benzyl 3-(diethylcarbamoyl)-1-pyrrolidinecarboxylate is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both the benzyl and diethylcarbamoyl groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industry.
Properties
IUPAC Name |
benzyl 3-(diethylcarbamoyl)pyrrolidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-3-18(4-2)16(20)15-10-11-19(12-15)17(21)22-13-14-8-6-5-7-9-14/h5-9,15H,3-4,10-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTDFQIOYXVQOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCN(C1)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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